N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
Description
N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a synthetic organic compound characterized by a rigid azatricyclic core fused with a cyclopentyl-substituted ethanediamide moiety. The azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl scaffold imparts structural rigidity, which is hypothesized to enhance binding affinity in molecular targets.
Properties
IUPAC Name |
N-cyclopentyl-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-15-6-5-11-9-14(10-12-7-8-21(15)16(11)12)20-18(24)17(23)19-13-3-1-2-4-13/h9-10,13H,1-8H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATCGYOHYTUHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound provides moderate lipophilicity (clogP ~3.2 estimated), which may enhance blood-brain barrier penetration compared to polar analogs like BI81525 (clogP ~1.8) .
Electronic and Steric Influences :
- The thiophene-sulfonamide group in BI81525 introduces strong hydrogen-bonding capacity, favoring interactions with polar binding pockets .
- The 2-methoxy-5-methylphenyl group in BJ25982 enhances aromatic stacking but may increase metabolic susceptibility due to methyl groups .
Core Structure Stability : All analogs retain the azatricyclo[6.3.1.0^{4,12}]dodecatrienyl core, suggesting shared conformational rigidity. This scaffold likely contributes to thermal stability and resistance to enzymatic degradation.
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